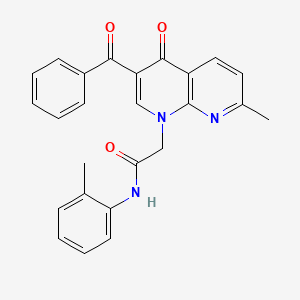
2-(3-benzoyl-7-methyl-4-oxo-1,8-naphthyridin-1(4H)-yl)-N-(o-tolyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-benzoyl-7-methyl-4-oxo-1,8-naphthyridin-1(4H)-yl)-N-(o-tolyl)acetamide, also known as BON, is a synthetic compound that has been studied for its potential use as a therapeutic agent. BON has been shown to have promising results in preclinical studies, and its mechanism of action and biochemical and physiological effects have been extensively studied.
Applications De Recherche Scientifique
Antibacterial Agents
Naphthyridine derivatives, including those synthesized from acetamides, have been explored for their antibacterial properties. A study by Ramalingam, Ramesh, and Sreenivasulu (2019) demonstrated the synthesis of various naphthyridine acetamide derivatives as antibacterial agents, highlighting their significant activity against bacteria. This suggests potential applications of naphthyridine compounds, including the one , in developing new antibacterial drugs or agents (Ramalingam, Ramesh, & Sreenivasulu, 2019).
Organic Synthesis and Catalysis
Naphthyridine derivatives play a crucial role in organic synthesis and catalysis. Facchetti et al. (2016) discussed the preparation of pincer functionalized naphthyridine ruthenium catalysts for ketone reduction, indicating the utility of naphthyridine compounds in facilitating various chemical reactions, particularly in the synthesis of complex organic molecules (Facchetti, Jurčík, Baldino, Giboulot, Nedden, Zanotti-Gerosa, Blackaby, Bryan, Boogaard, McLaren, Moya, Reynolds, Sandham, Martinuzzi, & Baratta, 2016).
Anticancer Research
Mansour, Sayed, Marzouk, and Shaban (2021) explored the synthesis and anticancer assessment of new 2-amino-3-cyanopyridine derivatives, including reactions with naphthyridine derivatives. This research underscores the potential of naphthyridine compounds in the development of new anticancer therapies, offering a foundation for further exploration into the therapeutic applications of compounds like 2-(3-benzoyl-7-methyl-4-oxo-1,8-naphthyridin-1(4H)-yl)-N-(o-tolyl)acetamide (Mansour, Sayed, Marzouk, & Shaban, 2021).
Photocatalysis and Photochromic Applications
Aiken, Allsopp, Booth, Gabbutt, Heron, and Rice (2014) reported on the synthesis of 5-hydroxy substituted naphthofurans and naphthothiazoles as precursors for photochromic benzochromenes. The involvement of naphthyridine derivatives in photochemical reactions presents an avenue for their application in photocatalysis and the development of photoresponsive materials (Aiken, Allsopp, Booth, Gabbutt, Heron, & Rice, 2014).
Ligand Synthesis for Metal Complexes
Swamy, Reddy, Raju, and Jyothi (2006) synthesized metal complexes using naphthyridine derivatives as ligands, demonstrating the compound's potential in the field of coordination chemistry. These complexes could have applications in catalysis, materials science, and as models for studying metal-ligand interactions (Swamy, Reddy, Raju, & Jyothi, 2006).
Propriétés
IUPAC Name |
2-(3-benzoyl-7-methyl-4-oxo-1,8-naphthyridin-1-yl)-N-(2-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N3O3/c1-16-8-6-7-11-21(16)27-22(29)15-28-14-20(23(30)18-9-4-3-5-10-18)24(31)19-13-12-17(2)26-25(19)28/h3-14H,15H2,1-2H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COORRQQRJXUIJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C(=O)C(=CN2CC(=O)NC3=CC=CC=C3C)C(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-N-(1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)benzamide](/img/structure/B2478494.png)
![Methyl 2-[({[(4-methylphenyl)acetyl]oxy}acetyl)amino]benzoate](/img/structure/B2478495.png)
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide](/img/structure/B2478496.png)
![2-Methoxy-4-[(e)-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]phenol](/img/structure/B2478501.png)
![5-Phenyl-2-pyrimidin-4-yl-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-4,6-dione](/img/structure/B2478503.png)

![1-Methyl-3-(1-(methylsulfonyl)piperidin-4-yl)-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide](/img/structure/B2478505.png)
![2-((3-(3,4-dimethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2-ethoxyphenyl)acetamide](/img/structure/B2478507.png)

![4-[benzyl(ethyl)sulfamoyl]-N-[3-(2-methoxyethyl)-6-sulfamoyl-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2478511.png)
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)thiophene-2-carboxamide](/img/structure/B2478512.png)
![2,5-dimethoxy-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzene-1-sulfonamide](/img/structure/B2478514.png)
![2-{[11-(hydroxymethyl)-5-(4-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl}-N-(3-hydroxyphenyl)acetamide](/img/structure/B2478515.png)
![3-tert-Butylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B2478516.png)